

Chemical structure and properties of GSK1702934A

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Compound of Interest

Compound Name: GSK1702934A

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GSK1702934A: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an indepth overview of the chemical structure, properties, and mechanism of action of **GSK1702934A**, a selective activator of Transient Receptor Potential Cation Channel Subfamily C Member 3 (TRPC3) and Member 6 (TRPC6) channels.

Chemical Structure and Physicochemical Properties

GSK1702934A is a potent small molecule agonist of TRPC3 and TRPC6 channels.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one	[1]
Molecular Formula	C22H25N3O2S	[1]
Molecular Weight	395.52 g/mol	[1]
CAS Number	924377-85-5	[1]
SMILES	C1CCC2=C(CC1)SC(=C2)C(= O)N3CCC(CC3)N4C5=CC=CC =C5NC4=O	[1]

Pharmacological Properties

GSK1702934A is a selective activator of TRPC3 and TRPC6 channels, which are non-selective cation channels involved in various physiological processes.

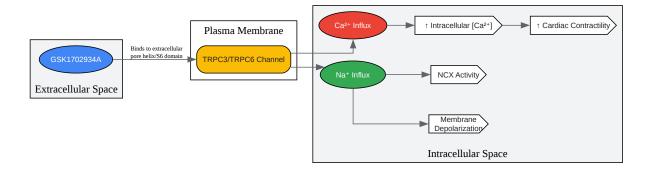
Parameter	Value	Species	Assay	Reference
EC50 (TRPC3)	80 nM	Human	Whole-cell patch clamp	
EC50 (TRPC6)	440 nM	Human	Whole-cell patch clamp	
Selectivity	No significant activity at TRPV4, TRPA1, M1, M4, CaV1.2, hERG, NaV1.5, or CXCR5 receptors at concentrations	Not specified	Not specified	



Mechanism of Action

GSK1702934A directly activates TRPC3 and TRPC6 channels by binding to an extracellular site. This binding site is formed by the pore helix and the S6 transmembrane helix of the channel protein.[2][3] This direct activation mechanism bypasses the need for upstream signaling pathways, such as the phospholipase C (PLC) pathway, which are often involved in the activation of TRP channels.

The activation of TRPC3/6 channels by **GSK1702934A** leads to an influx of cations, primarily Ca2+ and Na+, into the cell. This influx of ions depolarizes the cell membrane and increases the intracellular calcium concentration, which in turn triggers various downstream cellular responses. In cardiac myocytes, for example, the increased intracellular calcium contributes to enhanced contractility. The sodium influx can also affect the function of other ion transporters, such as the sodium-calcium exchanger (NCX), further influencing cellular calcium homeostasis.



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Caption: Signaling pathway of GSK1702934A action.

Experimental ProtocolsWhole-Cell Patch-Clamp Electrophysiology



This protocol is used to measure the activation of TRPC3/6 channels by **GSK1702934A** in a controlled in vitro system.

Cell Preparation:

- Culture HEK293 cells stably expressing human TRPC3 or TRPC6 channels on glass coverslips.
- Use cells for recording 24-48 hours after plating.

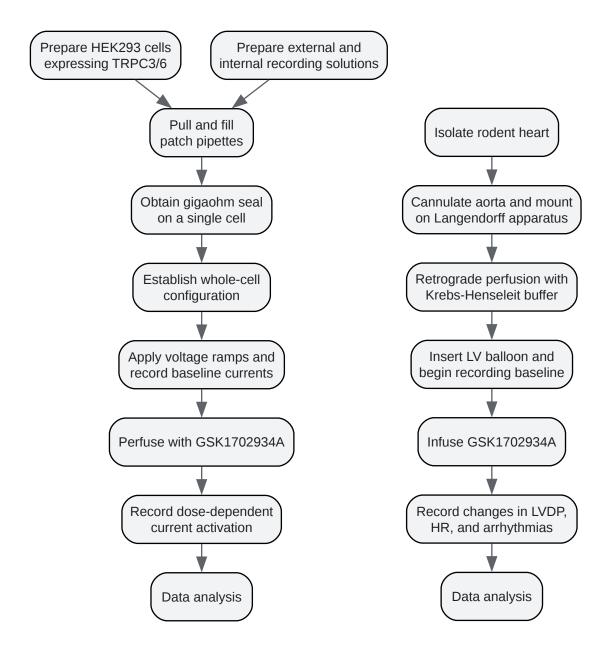
Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).

Recording Procedure:

- Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution.
- Pull borosilicate glass capillaries to a resistance of 3-5 M Ω when filled with the internal solution.
- Approach a cell with the patch pipette and form a gigaohm seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a membrane potential of -60 mV.
- Apply voltage ramps from -100 mV to +100 mV over 200 ms to elicit currents.
- Perfuse cells with increasing concentrations of GSK1702934A to determine the doseresponse relationship.





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